6-Acetylpyridazin-3(2H)-one

Catalog No.
S2943077
CAS No.
19195-01-8
M.F
C6H6N2O2
M. Wt
138.126
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Acetylpyridazin-3(2H)-one

CAS Number

19195-01-8

Product Name

6-Acetylpyridazin-3(2H)-one

IUPAC Name

3-acetyl-1H-pyridazin-6-one

Molecular Formula

C6H6N2O2

Molecular Weight

138.126

InChI

InChI=1S/C6H6N2O2/c1-4(9)5-2-3-6(10)8-7-5/h2-3H,1H3,(H,8,10)

InChI Key

IVSOWLPWNPWQOU-UHFFFAOYSA-N

SMILES

CC(=O)C1=NNC(=O)C=C1

solubility

not available

6-Acetylpyridazin-3(2H)-one is a chemical compound belonging to the pyridazin-3(2H)-one family, characterized by a pyridazine ring with an acetyl group at the 6-position. This compound exhibits an electron-deficient nature, making it reactive towards electrophiles. The acetyl group enhances its solubility and may influence its biological activity, positioning it as a candidate for various applications in medicinal chemistry.

The chemical reactivity of 6-acetylpyridazin-3(2H)-one is primarily attributed to the functional groups present on the pyridazine ring. Key reactions include:

  • Electrophilic Substitution: The nitrogen atoms in the pyridazine ring can undergo electrophilic substitution, allowing for the introduction of various substituents.
  • Condensation Reactions: The acetyl group can participate in condensation reactions with nucleophiles, leading to the formation of diverse derivatives.
  • Hydrohydrazination: This compound can also engage in hydrohydrazination reactions, facilitating the synthesis of more complex structures.

6-Acetylpyridazin-3(2H)-one has garnered attention for its potential biological activities. Studies suggest that compounds within this class may act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes and various diseases, such as asthma and chronic obstructive pulmonary disease. The structural features of 6-acetylpyridazin-3(2H)-one may contribute to its selectivity and efficacy in targeting specific biological pathways.

The synthesis of 6-acetylpyridazin-3(2H)-one can be achieved through several methods:

  • Starting from Pyridazine Derivatives: Acetylation of suitable pyridazine derivatives using acetic anhydride or acetyl chloride under basic conditions.
  • Condensation Reactions: Utilizing hydrazine derivatives with appropriate carbonyl compounds to form the pyridazin-3(2H)-one framework, followed by acetylation.
  • Multi-step Synthetic Routes: Employing domino reactions that combine multiple steps into one sequence to enhance efficiency and yield.

6-Acetylpyridazin-3(2H)-one has potential applications in various fields:

  • Medicinal Chemistry: As a candidate for drug development targeting inflammatory diseases due to its PDE4 inhibitory activity.
  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Research: Investigated for its role in understanding biochemical pathways related to inflammation and other diseases.

6-Acetylpyridazin-3(2H)-one shares structural similarities with other compounds in the pyridazin-3(2H)-one family, but its unique acetyl substitution distinguishes it from others. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-(tert-Butoxy)pyridazin-3(2H)-onetert-butoxy group at position 5Enhanced solubility and reactivity
1,2-Benzisothiazol-3(2H)-oneBenzisothiazole frameworkDiverse biological roles
4-Acetylpyridazin-3(2H)-oneAcetyl group at position 4Different position affects reactivity

The presence of the acetyl group in 6-acetylpyridazin-3(2H)-one not only enhances its solubility but also potentially modulates its biological activity compared to these other compounds, making it a notable candidate for further pharmacological exploration.

XLogP3

-0.8

Dates

Last modified: 08-17-2023

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